2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy]-3,4-dihydroisoquinolin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31N3O3/c1-22-10-12-23(13-11-22)20-32-15-14-25-26(29(32)34)8-5-9-27(25)35-21-28(33)31-18-16-30(17-19-31)24-6-3-2-4-7-24/h2-13H,14-21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEIYOENJIJNRPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3OCC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the dihydroisoquinolinone core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine ring: This can be achieved through nucleophilic substitution reactions, where a piperazine derivative is introduced to the core structure.
Attachment of substituents: The methylbenzyl and phenyl groups are introduced through various coupling reactions, such as Suzuki or Heck coupling, under specific conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This includes:
Temperature control: Maintaining optimal temperatures for each reaction step to prevent decomposition or side reactions.
Catalysts: Using appropriate catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Reactivity Analysis
The compound exhibits diverse reactivity due to its structural complexity:
Piperazine Moiety
The 4-phenylpiperazin-1-yl group undergoes:
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N-Acylation : Reaction with acyl halides or anhydrides to form amides.
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Alkylation : Substitution of hydrogen atoms on the amine groups with alkyl chains.
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N-Oxidation : Oxidation with peracids or hydrogen peroxide to form piperazine N-oxides.
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Coordination Chemistry : Interaction with metal ions to form complexes.
Cited mechanisms align with general piperazine reactivity.
Dihydroisoquinolinone Core
The 3,4-dihydroisoquinolin-1(2H)-one moiety may participate in:
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Enone-like Reactivity : Potential for 1,4-conjugate additions, nucleophilic attacks at the α,β-unsaturated ketone.
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Hydrolysis : Ring-opening under acidic or basic conditions.
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Cycloadditions : Possible involvement in [4+2] or [3+2] cycloadditions due to conjugated systems.
Enone reactivity inferred from analogous systems.
Ethoxy Group
The 2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy substituent may undergo:
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Hydrolysis : Cleavage of the ether linkage under acidic or basic conditions.
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Condensation Reactions : Formation of esters or amides with electrophiles.
Piperazine Functionalization
Acylation and alkylation reactions likely proceed via nucleophilic attack at the secondary amine sites of the piperazine ring, facilitated by the electron-rich nitrogen centers. N-oxidation would introduce an oxygen atom adjacent to the nitrogen, altering electronic properties.
Dihydroisoquinolinone Reactivity
The conjugated enone system in the dihydroisoquinolinone core stabilizes intermediates during reactions like Michael addition or electrophilic substitution. For example, protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack at the β-carbon.
Analytical and Structural Data
While the exact molecular formula for the compound is not explicitly provided in the sources, analogous dihydroisoquinolinone derivatives (e.g., from) suggest a molecular weight in the range of 400–600 g/mol , depending on substituent complexity.
| Parameter | Value | Method | References |
|---|---|---|---|
| Molecular Formula | Estimated C₃₅H₃₄F₂N₅O₃ | Inferred from substituents | , |
| Key Functional Groups | Piperazine, enone, ether | NMR, IR spectroscopy | , , |
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential as a therapeutic agent due to the following properties:
- Antipsychotic Activity : The piperazine ring is commonly associated with antipsychotic drugs. Studies have suggested that derivatives of this compound may exhibit similar pharmacological profiles, potentially acting as dopamine receptor antagonists .
- Anticancer Properties : Preliminary research indicates that the compound may possess cytotoxic effects against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting cell proliferation in breast cancer (MCF-7) and pancreatic cancer (Panc-1) models .
Biological Studies
The compound's interactions with biological targets have been the subject of extensive research:
- Enzyme Inhibition : Investigations into its role as an enzyme inhibitor have revealed potential mechanisms by which it can modulate enzymatic activity, making it a candidate for further studies in enzyme kinetics and inhibition assays .
- Cell Cycle Modulation : Studies have demonstrated that certain derivatives induce cell cycle arrest at the G2/M phase, indicating a potential mechanism for their anticancer effects .
Synthetic Methodologies
The synthesis of this compound involves several key steps:
- Building Block Approach : The compound can be synthesized through a multi-step process involving the coupling of various building blocks. This includes the formation of the isoquinoline structure followed by the introduction of the piperazine and other functional groups through nucleophilic substitutions and condensation reactions .
- Green Chemistry Techniques : Recent advancements in synthetic methodologies emphasize environmentally friendly approaches, such as microwave-assisted synthesis and solvent-free reactions, which enhance yield while minimizing waste .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer activity of a derivative of this compound against MCF-7 and Panc-1 cell lines. The derivative exhibited an IC50 value of approximately 1.2 µM against MCF-7 cells, indicating significant cytotoxicity. Flow cytometry analysis revealed that treated cells were arrested at the G2/M phase, suggesting a mechanism involving disruption of normal cell cycle progression .
Case Study 2: Enzyme Interaction Studies
Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that it could act as a reversible inhibitor, providing insights into its potential use in designing drugs targeting metabolic disorders .
Mechanism of Action
The mechanism of action of 2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or modulating receptor function.
Altering signaling pathways: Affecting cellular processes and responses.
Comparison with Similar Compounds
Key Observations:
Substituent Bulk and Solubility : The brominated analogue exhibits reduced solubility compared to the target compound due to halogenation, whereas the trifluoroacetate salt leverages ionic character for improved crystallinity.
Receptor Interaction Potential: The phenylpiperazine group in the target compound may facilitate interactions with neurotransmitter receptors, unlike the pyrrolidine in or the naphthyl group in .
Spectroscopic Differences: The dihydroisoquinolinone core in shows distinct <sup>1</sup>H NMR signals (e.g., aromatic protons at δ 7.2–8.3 ppm) , while the target compound’s ethoxy-piperazine substituent would introduce additional deshielding effects.
Pharmacological Implications (Hypothetical)
While direct activity data for the target compound is unavailable, structural parallels suggest:
- Phenylpiperazine Advantage : The 4-phenylpiperazine group may confer affinity for serotonin (5-HT1A) or dopamine D2 receptors, as seen in related antipsychotic agents.
- Methylbenzyl vs. Bromobenzyl : The 4-methylbenzyl group in the target compound likely offers better metabolic stability than the brominated analogue , which may undergo debromination.
Biological Activity
The compound 2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one , with CAS number 946379-91-5, is a derivative of the isoquinoline class known for its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 431.5 g/mol. The structure includes a dihydroisoquinoline core, which is often associated with various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoquinoline derivatives. For instance, compounds similar to the one have demonstrated significant antiproliferative effects against various cancer cell lines. A related study reported that certain derivatives achieved an IC50 value of 1.2 µM against MCF-7 (breast cancer) cells, indicating strong cytotoxicity and potential for further development as anticancer agents .
Table 1: Anticancer Activity of Isoquinoline Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound 8g | MCF-7 | 1.2 ± 0.2 | Induces apoptosis via caspase activation |
| Compound D3 | Z-138 | Potent | PRMT5 inhibition leading to apoptosis |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specifically, studies have shown that isoquinoline derivatives can activate caspases and modulate Bcl-2 family proteins, leading to increased apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, some isoquinoline derivatives exhibit antimicrobial activity. Research indicates that they can disrupt bacterial cell membranes and inhibit growth in various bacterial strains. For example, related compounds have shown promising results against E. coli with IC50 values in the low micromolar range .
Case Study 1: Antiproliferative Effects
A systematic study evaluated the antiproliferative effects of several isoquinoline derivatives in vitro. The results indicated that the compound under discussion could significantly inhibit cancer cell proliferation by inducing G0/G1 phase arrest in the cell cycle .
Case Study 2: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications to the piperazine moiety and the introduction of specific functional groups enhanced biological activity. For instance, compounds with electron-donating groups showed improved binding affinity to target proteins involved in cancer progression .
Q & A
Q. What are the most reliable synthetic routes for 2-(4-methylbenzyl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethoxy)-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction efficiency be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and cyclization. Key intermediates like the 3,4-dihydroisoquinolinone core can be synthesized via cyclocondensation of substituted benzylamines with carbonyl compounds. To optimize efficiency:
- Use computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways and intermediates .
- Apply design of experiments (DoE) to screen variables (e.g., temperature, catalyst loading) systematically. For example, a 3^3 factorial design can identify optimal conditions for the ethoxy linkage formation.
Table 1 : Comparison of Traditional vs. Computational-Experimental Hybrid Synthesis
| Parameter | Traditional Trial-and-Error | Hybrid Approach (ICReDD) |
|---|---|---|
| Time to Optimize | 6–12 months | 2–4 months |
| Yield Range | 40–60% | 65–85% |
| Computational Feedback | None | Real-time DFT simulations |
Q. How is the structural integrity of this compound validated, and what techniques are critical for characterization?
- Methodological Answer : Structural validation requires a combination of:
- X-ray crystallography : Resolve absolute configuration and confirm the dihydroisoquinolinone scaffold (e.g., as in , where similar compounds were analyzed via single-crystal diffraction) .
- NMR spectroscopy : Use 2D experiments (COSY, HSQC, HMBC) to assign proton and carbon signals, particularly for the 4-phenylpiperazine and ethoxy moieties.
- HRMS : Confirm molecular weight and fragmentation patterns.
Discrepancies between computational (DFT-optimized) and experimental structures should be resolved using Hirshfeld surface analysis .
Q. What preliminary biological screening approaches are recommended to assess this compound’s pharmacological potential?
- Methodological Answer : Initial screening should focus on:
- Receptor binding assays : Target serotonin (5-HT) or dopamine receptors due to the 4-phenylpiperazine moiety’s known affinity for neurotransmitter receptors .
- CYP450 inhibition studies : Use fluorogenic substrates in human liver microsomes to evaluate metabolic stability.
- ADME-Tox profiling : Employ in silico tools (e.g., SwissADME) to predict permeability, solubility, and toxicity risks.
Advanced Research Questions
Q. How can computational modeling elucidate the reaction mechanisms involved in synthesizing this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d) level can map transition states and intermediates for key steps like ethoxy group formation. For example:
- Simulate nucleophilic attack of the piperazine nitrogen on the carbonyl carbon of the oxoethoxy intermediate.
- Compare activation energies of competing pathways to identify the dominant mechanism .
Table 2 : DFT-Calculated Activation Energies for Competing Pathways
| Pathway | ΔG‡ (kcal/mol) | Favored Under |
|---|---|---|
| Concerted SN2 | 22.3 | Polar aprotic solvents |
| Stepwise carbocation | 28.7 | Acidic conditions |
Q. How can researchers resolve contradictions in pharmacological data, such as varying receptor binding affinities across studies?
- Methodological Answer : Contradictions may arise from differences in assay conditions (e.g., pH, ionic strength) or stereochemical impurities. To address this:
- Reproduce assays with enantiomerically pure samples : Use chiral HPLC to isolate isomers and test individually.
- Molecular dynamics (MD) simulations : Model ligand-receptor interactions (e.g., with 5-HT1A) to identify binding poses sensitive to protonation states .
- Meta-analysis : Pool data from multiple studies using Bayesian statistics to quantify uncertainty and identify outliers .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Leverage:
- Preparative HPLC with HILIC columns : Effective for polar intermediates like the ethoxy-linked precursor.
- Membrane-based nanofiltration : Remove low-MW impurities while retaining the target compound (MW ~450 Da) .
Table 3 : Comparison of Purification Techniques
| Technique | Purity Achieved | Throughput |
|---|---|---|
| Prep-HPLC | >98% | Low (mg-scale) |
| Simulated moving bed (SMB) | >95% | High (g-scale) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
